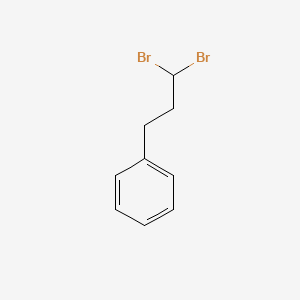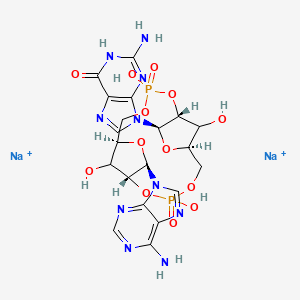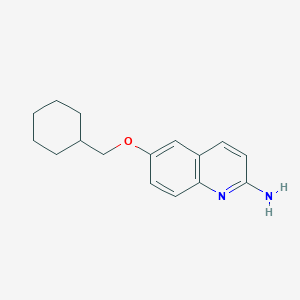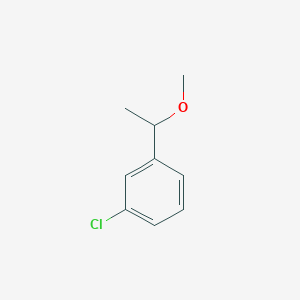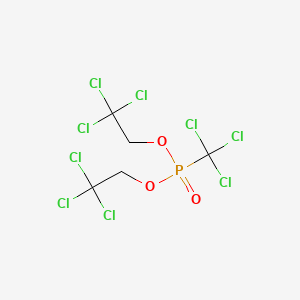
Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of trichloromethyl and trichloroethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester typically involves the reaction of trichloromethylphosphonic acid with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic esters .
Scientific Research Applications
Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anticancer agents.
Mechanism of Action
The mechanism by which Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester exerts its effects involves the interaction of its reactive groups with target molecules. The trichloromethyl and trichloroethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions are crucial in its applications in organic synthesis and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Known for its use as a protecting group in organic synthesis.
Bis(2,2,2-trichloroethyl) azodicarboxylate: Used in amination reactions and as a reagent in organic synthesis.
Uniqueness
Trichloromethylphosphonic acid bis(2,2,2-trichloroethyl) ester is unique due to its combination of trichloromethyl and trichloroethyl groups, which provide distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and stability under various conditions .
Properties
CAS No. |
681-72-1 |
|---|---|
Molecular Formula |
C5H4Cl9O3P |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
1,1,1-trichloro-2-[2,2,2-trichloroethoxy(trichloromethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H4Cl9O3P/c6-3(7,8)1-16-18(15,5(12,13)14)17-2-4(9,10)11/h1-2H2 |
InChI Key |
OLQIXLNFSLDJDA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(C(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
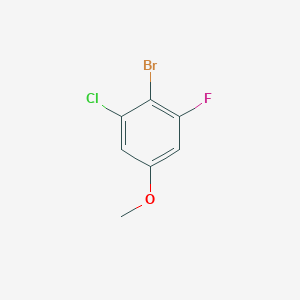
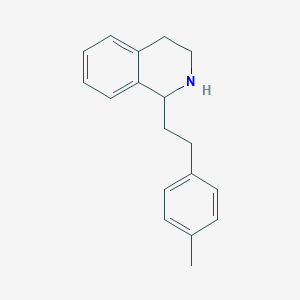
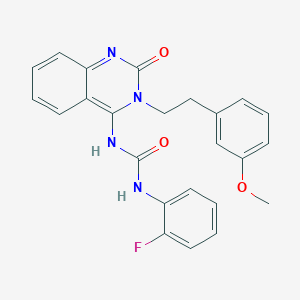
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
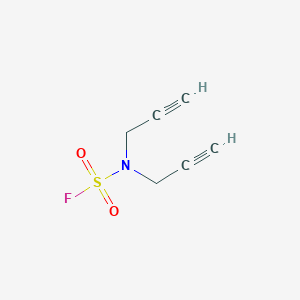
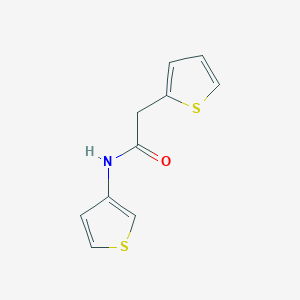
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
![2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-](/img/structure/B14122199.png)
